molecular formula C17H18BrN3 B5910810 N-(4-bromobenzylidene)-4-phenyl-1-piperazinamine

N-(4-bromobenzylidene)-4-phenyl-1-piperazinamine

Cat. No. B5910810
M. Wt: 344.2 g/mol
InChI Key: XPFKTEAJOXRIJS-RGEXLXHISA-N
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Description

N-(4-bromobenzylidene)-4-phenyl-1-piperazinamine, also known as 4-Br-Bz-PPA, is a chemical compound that has been found to have potential therapeutic applications in scientific research. This compound belongs to the class of piperazine derivatives and has a molecular weight of 381.3 g/mol.

Mechanism of Action

The mechanism of action of N-(4-bromobenzylidene)-4-phenyl-1-piperazinamine is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI). It is thought to increase the levels of serotonin in the brain by inhibiting its reuptake, which can lead to an improvement in mood and a reduction in anxiety and depression.
Biochemical and Physiological Effects:
Studies have shown that N-(4-bromobenzylidene)-4-phenyl-1-piperazinamine has a number of biochemical and physiological effects. It has been found to increase the levels of serotonin in the brain, which can lead to an improvement in mood and a reduction in anxiety and depression. It has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-bromobenzylidene)-4-phenyl-1-piperazinamine in lab experiments is its high potency and selectivity. It has been found to have a high affinity for serotonin receptors and can be used in low concentrations. However, one of the limitations of using this compound is its potential toxicity and the need for careful handling and storage.

Future Directions

There are many potential future directions for research on N-(4-bromobenzylidene)-4-phenyl-1-piperazinamine. Some of these include:
1. Further studies on the mechanism of action of this compound and its effects on different biological systems.
2. Investigation of its potential therapeutic applications in the treatment of inflammatory diseases.
3. Development of new derivatives of N-(4-bromobenzylidene)-4-phenyl-1-piperazinamine with improved selectivity and potency.
4. Studies on the pharmacokinetics and pharmacodynamics of this compound in animal models.
Conclusion:
In conclusion, N-(4-bromobenzylidene)-4-phenyl-1-piperazinamine is a chemical compound that has shown potential therapeutic applications in scientific research. It has been studied for its effects on various biological systems and has shown promising results in the treatment of certain diseases. Further research is needed to fully understand its mechanism of action and to develop new derivatives with improved selectivity and potency.

Synthesis Methods

The synthesis of N-(4-bromobenzylidene)-4-phenyl-1-piperazinamine involves the reaction of 4-bromobenzaldehyde and 4-phenylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product in high yield and purity.

Scientific Research Applications

N-(4-bromobenzylidene)-4-phenyl-1-piperazinamine has been found to have potential therapeutic applications in scientific research. It has been studied for its effects on various biological systems and has shown promising results in the treatment of certain diseases.

properties

IUPAC Name

(Z)-1-(4-bromophenyl)-N-(4-phenylpiperazin-1-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3/c18-16-8-6-15(7-9-16)14-19-21-12-10-20(11-13-21)17-4-2-1-3-5-17/h1-9,14H,10-13H2/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFKTEAJOXRIJS-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)N=CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)/N=C\C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-1-(4-Bromophenyl)-N-(4-phenylpiperazin-1-YL)methanimine

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